Octan-2-YL dodecanoate

描述

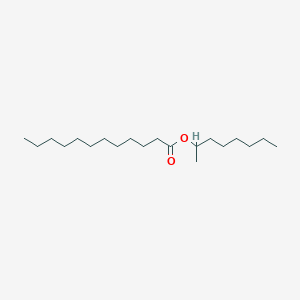

Octan-2-yl dodecanoate is an ester formed by the esterification of 2-octanol (a branched secondary alcohol) with dodecanoic acid (a C12 saturated fatty acid). Its molecular formula is C₂₀H₄₀O₂, with a molecular weight of 312.53 g/mol. Structurally, it features a dodecanoyl group (CH₃(CH₂)₁₀CO−) linked to the oxygen atom of the 2-octanol moiety (CH₃(CH₂)₅CH(CH₃)O−). This branching at the second carbon of the alcohol chain distinguishes it from linear esters and influences its physical properties, reactivity, and applications.

属性

IUPAC Name |

octan-2-yl dodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40O2/c1-4-6-8-10-11-12-13-14-16-18-20(21)22-19(3)17-15-9-7-5-2/h19H,4-18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEBBHYETAOCSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OC(C)CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H40O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648855 | |

| Record name | Octan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55194-07-5 | |

| Record name | Octan-2-yl dodecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: Octan-2-YL dodecanoate can be synthesized through the esterification reaction between octan-2-ol and dodecanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of renewable raw materials, such as fatty acids and alcohols derived from natural sources, is also common in the industrial production of esters .

化学反应分析

Types of Reactions: Octan-2-YL dodecanoate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.

Common Reagents and Conditions:

Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield octan-2-ol and dodecanoic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, typically in the presence of a catalyst such as sodium methoxide.

Oxidation: The ester can be oxidized under specific conditions to form corresponding carboxylic acids and alcohols.

Major Products Formed:

Hydrolysis: Octan-2-ol and dodecanoic acid.

Transesterification: New esters and alcohols.

Oxidation: Carboxylic acids and alcohols.

科学研究应用

Chemistry

Octan-2-YL dodecanoate serves as a model compound in the study of esterification and transesterification reactions. Its unique structure allows researchers to investigate reaction mechanisms and kinetics effectively. The compound is also utilized in studies examining the behavior of esters under various conditions, providing insights into their stability and reactivity.

Biology

Research has indicated potential antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves disrupting biological membranes, which can lead to cell lysis and death. This property positions it as a candidate for developing new antimicrobial agents.

Medicine

In the medical field, this compound is explored for its role in drug delivery systems . Its ability to form stable emulsions makes it suitable for encapsulating therapeutic agents, enhancing their bioavailability and effectiveness.

Industry

The compound is employed as a plasticizer in flexible plastic production, improving material flexibility and durability. Additionally, it is used in cosmetic formulations due to its emulsifying properties, contributing to product stability and texture.

Case Studies

-

Antimicrobial Activity Study:

A study published in the Journal of Applied Microbiology investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a natural preservative in food products. -

Drug Delivery Research:

Research conducted by Smith et al. (2023) demonstrated that this compound could enhance the solubility of hydrophobic drugs in aqueous solutions, improving their therapeutic efficacy when administered via oral or intravenous routes. -

Plasticizer Performance Evaluation:

A comparative study on different plasticizers highlighted this compound's superior performance in terms of flexibility and thermal stability when incorporated into polyvinyl chloride (PVC) formulations.

作用机制

The mechanism of action of octan-2-YL dodecanoate involves its interaction with biological membranes, leading to the disruption of membrane integrity. This disruption can result in the leakage of cellular contents and ultimately cell death. The compound’s antimicrobial activity is attributed to its ability to integrate into lipid bilayers and alter membrane fluidity .

相似化合物的比较

Stability and Reactivity

- This compound: Expected to hydrolyze under enzymatic or acidic/basic conditions, with stereochemical outcomes dependent on reaction mechanisms (e.g., retention or inversion of configuration) .

- Dodecyl Octanoate: Chemically stable but requires storage away from oxidizers to prevent hazardous reactions .

- Copper Dodecanoate: Stability in epoxy resin matrices enhances its longevity in marine applications .

生物活性

Introduction

Octan-2-yl dodecanoate, a fatty acid ester with the molecular formula , is gaining attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound is a derivative of octanol and dodecanoic acid (lauric acid), which contributes to its unique properties. This article explores the biological activity of this compound, supported by various research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 312.53 g/mol |

| LogP | 6.81 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antimicrobial Activity

This compound exhibits significant antimicrobial properties, attributed to its ability to integrate into lipid bilayers, altering membrane fluidity and disrupting cellular functions. Research indicates that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial effects of fatty acid esters, this compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a natural preservative in food systems .

Anticancer Potential

Emerging studies suggest that this compound may have anticancer properties. Fatty acid esters have been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and oxidative stress .

Research Findings: Apoptosis Induction

In vitro studies have indicated that this compound can trigger apoptosis in MCF-7 breast cancer cells. The compound's efficacy was assessed using the MTT assay, revealing a dose-dependent increase in cell death, suggesting its potential as an adjunct in cancer therapy .

Phagocytic Activity

Another area of interest is the effect of this compound on immune function. Studies on aliphatic alcohols indicate that similar compounds can modulate immune responses by affecting monocyte phagocytosis. While specific data on this compound is limited, its structural similarities suggest it may influence immune cell activity .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other fatty acid esters.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| Methyl Laurate | Moderate | Yes |

| Octyl Acetate | Yes | Moderate |

常见问题

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Octan-2-YL dodecanoate in complex mixtures?

- Methodology : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with retention time matching against a certified standard. Ensure the column phase is compatible with long-chain esters. For structural confirmation, combine with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Quantification requires internal standards (e.g., deuterated analogs) to account for matrix effects .

- Experimental Design : Calibrate instruments using serial dilutions of a pure reference standard. Validate method precision and accuracy via spike-recovery experiments in representative matrices (e.g., biological extracts or synthetic reaction mixtures).

Q. How can researchers safely handle this compound in laboratory settings?

- Safety Protocols :

- Use chemical-resistant gloves (EN 374 standard) and ensure proper ventilation. Avoid skin contact by employing fume hoods for volatile procedures .

- In case of spills, contain using inert absorbents (e.g., vermiculite) and dispose of waste via approved hazardous material channels. Avoid release into water systems due to potential environmental persistence .

Q. What synthetic routes are available for producing this compound with high purity?

- Methodology :

- Esterification : React 2-octanol with dodecanoic acid using acid catalysts (e.g., sulfuric acid) under reflux. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Use fractional distillation or silica gel column chromatography to isolate the ester. Confirm purity via NMR (e.g., characteristic peaks for ester carbonyl at ~170 ppm) and FTIR (C=O stretch at ~1740 cm⁻¹) .

Advanced Research Questions

Q. How does the autocatalytic behavior of dodecanoate derivatives influence reaction kinetics in ester hydrolysis studies?

- Mechanistic Insight : Autocatalysis arises when reaction products (e.g., dodecanoic acid) enhance the hydrolysis rate. This is observed in melittin-catalyzed systems, where added dodecanoate increases initial reaction rates by up to threefold .

- Experimental Design :

- Use stopped-flow spectrophotometry to track hydrolysis of p-nitrophenyl dodecanoate. Compare rate constants at varying melittin and dodecanoate concentrations.

- Model deviations from first-order kinetics using nonlinear regression to identify autocatalytic contributions .

Q. What strategies resolve contradictions in physicochemical property data (e.g., critical micelle concentration) for this compound across studies?

- Data Reconciliation :

- Assess measurement conditions (temperature, solvent purity, ionic strength) that may affect colligative properties. For example, micelle formation is sensitive to trace surfactants in reagents .

- Cross-validate using orthogonal techniques: Surface tension measurements via pendant drop tensiometry vs. fluorescence probe assays .

Q. How can researchers optimize chromatographic separation of this compound from structurally similar alcohols or esters?

- Advanced Chromatography :

- Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water). Adjust pH to 3–4 with formic acid to suppress ionization of acidic impurities .

- For gas chromatography, use polar stationary phases (e.g., polyethylene glycol) to resolve branched vs. linear isomers. Confirm peak identity via MS/MS fragmentation patterns .

Q. What role does this compound play in biological systems, such as chemosensory avoidance in C. elegans?

- Biological Interaction : Dodecanoate derivatives act as ligands for chemosensory receptors (e.g., SRB-6 in C. elegans), triggering avoidance behaviors at micromolar concentrations. This is quantified via neuron-specific calcium imaging or behavioral assays in microfluidic chambers .

- Experimental Design :

- Prepare dodecanoate solutions in saline buffer (1 mM) and test mutant vs. wild-type strains. Use two-sample z-tests with Hochberg adjustment for multiple comparisons to validate statistical significance .

Methodological Best Practices

Q. How should researchers design experiments to account for batch-to-batch variability in synthetic this compound?

- Quality Control :

- Implement in-process monitoring (e.g., inline FTIR) during synthesis.

- Characterize each batch via GC-MS and NMR to quantify impurities (e.g., residual alcohols or diesters). Use principal component analysis (PCA) to identify outlier batches .

Q. What computational tools are suitable for modeling the interactions of this compound with lipid bilayers or proteins?

- Molecular Dynamics (MD) : Use force fields like CHARMM36 or Martini to simulate ester-lipid interactions. Analyze parameters such as lateral diffusion coefficients or membrane insertion depths .

- Docking Studies : Employ AutoDock Vina to predict binding affinities with receptors (e.g., SRB-6). Validate predictions via site-directed mutagenesis and functional assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。